molecular formula C20H23N3O3S B6089801 N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE

Cat. No.: B6089801
M. Wt: 385.5 g/mol
InChI Key: OZXLYXGSPANNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE features a benzamide core substituted with a tert-butyl (2-methyl-2-propanyl) group at the para position. This benzamide is linked via an ethylamine spacer to a 1,1-dioxidobenzisothiazol moiety, a sulfone-containing heterocycle. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogues suggest applications in antimicrobial, anticancer, or central nervous system (CNS) targeting agents .

Properties

IUPAC Name

4-tert-butyl-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-20(2,3)15-10-8-14(9-11-15)19(24)22-13-12-21-18-16-6-4-5-7-17(16)27(25,26)23-18/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLYXGSPANNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 1,2-benzisothiazol-3-amine with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate N-(2-aminoethyl)-1,2-benzisothiazol-3-amine. This intermediate is then reacted with 4-(2-methyl-2-propanyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares key functional groups with several analogues, but substituent variations critically alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS or Identifier) Molecular Weight Formula Key Functional Groups Notable Properties/Activities
Target Compound Not provided Not provided Benzamide, 1,1-dioxidobenzisothiazol, tert-butyl Hypothesized CNS/antimicrobial roles
2-[(4-Chlorophenyl)(1,1-dioxidobenzisothiazol-3-yl)aminomethyl]phenol (591242-70-5) 398.86 C20H15ClN2O3S 1,1-dioxidobenzisothiazol, chlorophenyl, phenol Irritant; potential kinase inhibition
2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]HEXANOIC ACID ~314.34 (est.) C13H16N2O4S 1,1-dioxidobenzisothiazol, hexanoic acid Enhanced solubility (carboxylic acid)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided C11H15NO2 Benzamide, hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization
Benzimidazole-thioacetamido derivatives Varies Varies Benzimidazole, thioacetamido, benzamide Antimicrobial, anticancer activities

Research Findings and Implications

  • Antimicrobial Potential: Structural parallels to benzimidazole-thioacetamido derivatives () suggest the target compound could disrupt bacterial cell walls or DNA gyrase .
  • Kinase Inhibition : ’s chlorophenyl-benzisothiazol derivative highlights the sulfone’s role in ATP-binding pocket interactions, a mechanism possibly shared by the target .
  • Synthetic Utility : The hydroxy-dimethylethyl group in demonstrates directing group utility in metal-catalyzed reactions, a feature the target’s benzamide may exploit .

Biological Activity

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-4-(2-METHYL-2-PROPANYL)BENZAMIDE, a compound belonging to the class of benzamides with a unique benzisothiazole moiety, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is C22H26N4O5S2C_{22}H_{26}N_{4}O_{5}S_{2}, with a molecular weight of approximately 490.60 g/mol. The structure consists of a benzamide core linked to a benzisothiazole derivative, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H26N4O5S2
Molecular Weight490.60 g/mol
CAS NumberNot specified
Melting PointNot available

Research indicates that this compound exhibits significant inhibitory activity against potassium channels, particularly Kv1.3. Kv1.3 is known to play a crucial role in various physiological processes, including immune response and neuronal signaling. The compound's mechanism involves binding to the channel and blocking ion flow, which can lead to therapeutic effects in autoimmune diseases and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound show potent Kv1.3 inhibition comparable to established inhibitors like PAP-1. For instance, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong activity against Kv1.3 channels under IonWorks patch clamp assay conditions .

Table 2: In Vitro Activity Results

CompoundIC50 (nM)Target
Compound 8b50Kv1.3
Compound 13i45Kv1.3
PAP-140Kv1.3

Case Study 1: Autoimmune Disorders

A study focused on the application of this compound in autoimmune models showed promising results in reducing inflammatory responses and modulating T-cell activity. The compound was tested in murine models of multiple sclerosis and demonstrated a significant decrease in disease severity compared to controls .

Case Study 2: Neuroprotection

Another investigation evaluated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could significantly reduce neuronal cell death induced by excitotoxicity, thereby suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.